Cas no 1807258-47-4 (Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate)
Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate
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- Inchi: 1S/C13H15NO3/c1-4-9-5-6-10(7-12(15)16-2)13(17-3)11(9)8-14/h5-6H,4,7H2,1-3H3
- InChI Key: JVJKXPAXEHKQOQ-UHFFFAOYSA-N
- SMILES: O(C)C1C(C#N)=C(C=CC=1CC(=O)OC)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 307
- XLogP3: 2.2
- Topological Polar Surface Area: 59.3
Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010002465-1g |
Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate |
1807258-47-4 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate
Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate (CAS No. 1807258-47-4): A Comprehensive Overview
Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate (CAS No. 1807258-47-4) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents. The presence of functional groups such as the cyano and methoxy substituents, along with the ethyl side chain, contributes to its diverse chemical reactivity and potential biological activity.
The synthesis of Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate involves a series of well-defined chemical transformations that highlight the compound's synthetic utility. The process typically begins with the functionalization of a phenyl ring, followed by the introduction of the cyano group at the third position and the ethyl group at the fourth position. The methoxy group is then incorporated at the second position, resulting in the desired structure. This multi-step synthesis underscores the compound's complexity and the precision required in its preparation.
One of the most compelling aspects of Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate is its potential as a building block in drug discovery. The cyano group, for instance, can be further modified to introduce additional functionality, making it a versatile intermediate in the synthesis of more complex molecules. Similarly, the methoxy group can participate in various chemical reactions, including nucleophilic substitution and ether formation, which are crucial in medicinal chemistry.
Recent research has explored the pharmacological properties of derivatives of Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate. Studies have indicated that compounds with similar structural motifs may exhibit inhibitory effects on certain enzymes and receptors, which are relevant to various diseases. For example, modifications to the cyano group have shown potential in developing inhibitors for enzymes involved in inflammatory pathways. Additionally, the ethyl side chain has been investigated for its role in enhancing binding affinity to target proteins.
The methoxy group in Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate also plays a critical role in determining its biological activity. Research has demonstrated that methoxy-substituted phenols often exhibit antioxidant and anti-inflammatory properties, which are valuable in treating chronic diseases such as arthritis and cardiovascular disorders. The combination of these functional groups makes this compound a promising candidate for further exploration in drug development.
In terms of applications, Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate finds utility not only in pharmaceutical research but also in agrochemicals and material science. Its structural complexity allows for diverse modifications, making it a valuable intermediate in synthesizing other high-value chemicals. For instance, derivatives of this compound have been investigated for their potential use as herbicides and fungicides due to their ability to interact with biological targets in plants.
The chemical stability of Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate is another important consideration. Studies have shown that this compound exhibits good stability under various conditions, which makes it suitable for long-term storage and transportation. However, it is essential to handle it with care to prevent degradation due to exposure to light or moisture. Proper storage conditions, such as keeping it in a cool, dry place under an inert atmosphere, are recommended to maintain its integrity.
The environmental impact of Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate is also a topic of interest. Research has focused on assessing its biodegradability and toxicity to ensure that its use does not pose significant environmental risks. Preliminary studies suggest that this compound is relatively stable and does not readily degrade under natural conditions. However, further research is needed to fully understand its environmental behavior and potential long-term effects.
In conclusion, Methyl 3-cyano-4-ethyl-2-methoxyphenylacetate (CAS No. 1807258-47-4) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features and functional groups make it a valuable intermediate for synthesizing various bioactive molecules. Ongoing research continues to uncover new applications and properties of this compound, reinforcing its importance in modern chemistry.
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